4-Chloro-6-methyl-1,3-benzothiazol-2-amine
Description
Contextual Overview of 1,3-Benzothiazole Chemistry and Medicinal Significance
The field of heterocyclic chemistry is a cornerstone of drug discovery, with benzothiazole (B30560) and its derivatives representing a particularly significant class of compounds. sigmaaldrich.com Benzothiazole is a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused with a five-membered thiazole (B1198619) ring. nih.gov This aromatic structure is not only relatively stable but also possesses reactive sites that allow for functionalization, making it a versatile scaffold in medicinal chemistry. Current time information in Gibson County, US.
The benzothiazole nucleus is a privileged structure found in numerous natural and synthetic molecules that exhibit a wide array of biological activities. nih.govniscpr.res.in Derivatives have been extensively studied and developed for various therapeutic applications, including as antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antidiabetic, and antiviral agents. sigmaaldrich.comniscpr.res.in The structural versatility of the benzothiazole ring system allows for modifications that can fine-tune the pharmacological profile of a molecule, making it a focal point for the development of new therapeutic agents. nih.gov
Historical Perspective on 2-Aminobenzothiazole (B30445) Derivatives in Drug Discovery
Within the broader family of benzothiazoles, the 2-aminobenzothiazole moiety is of particular importance. nih.gov Historically, these compounds gained significant attention in the 1950s during research into central muscle relaxants. researchgate.net A pivotal moment that drew significant attention to this class was the discovery of Riluzole (6-trifluoromethoxy-2-benzothiazolamine), a drug found to interfere with glutamate (B1630785) neurotransmission and later approved for the treatment of amyotrophic lateral sclerosis (ALS). sigmaaldrich.comresearchgate.net
This discovery spurred extensive research, establishing 2-aminobenzothiazole as a privileged scaffold in drug design. scholarsresearchlibrary.com The amino group at the 2-position provides a convenient handle for synthetic modification, allowing chemists to attach various other chemical fragments to create large libraries of compounds for screening. scholarsresearchlibrary.comresearchgate.net Consequently, derivatives have been developed as potent anticancer agents targeting various mechanisms, including kinase inhibition and apoptosis induction, as well as anti-inflammatory, antibacterial, and anticonvulsant agents. nih.govscholarsresearchlibrary.comresearchgate.net
Rationale for Academic Research on 4-Chloro-6-methyl-1,3-benzothiazol-2-amine
The specific compound, this compound, is a subject of academic interest due to the unique combination of substituents on its benzothiazole core. The rationale for its investigation stems from established structure-activity relationships (SAR) within the 2-aminobenzothiazole class:
The 2-Amino Group: This group is a well-established pharmacophore, crucial for the biological activity of many derivatives and providing a key site for hydrogen bonding interactions with biological targets. scholarsresearchlibrary.com
The Chloro Group at Position 4: Halogen substituents, particularly chlorine, are known to significantly modulate the electronic properties and lipophilicity of a molecule. This can enhance membrane permeability and improve binding affinity to target proteins. Research on related compounds has shown that chloro substitution can enhance biological activity; for instance, adding a chloro-substituent at position 4 in one series of benzothiazoles increased its activity against a strain of Mycobacterium tuberculosis.
The Methyl Group at Position 6: The presence of a methyl group can influence the molecule's metabolic stability and its fit within a receptor's binding pocket. The 6-position is a common site for substitution in many biologically active benzothiazoles.
The specific arrangement of a chloro group at position 4 and a methyl group at position 6 presents a unique electronic and steric profile. Research into this compound is driven by the hypothesis that this particular substitution pattern could lead to novel or enhanced pharmacological activities, potentially in areas like oncology or infectious diseases where other benzothiazoles have shown promise.
Scope and Objectives of the Research Investigation
A formal research investigation into this compound would typically encompass the following objectives:
Chemical Synthesis and Characterization: To develop an efficient and reproducible synthetic route to obtain the pure compound. This would be followed by comprehensive characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
Physicochemical Profiling: To determine key physicochemical properties of the molecule, which are crucial for predicting its behavior in biological systems.
Biological Screening: To conduct a broad panel of in vitro biological assays to identify potential therapeutic applications. Based on the activities of related compounds, initial screening would likely focus on anticancer, antibacterial, and antifungal activities.
Structure-Activity Relationship (SAR) Studies: To use the compound as a foundational structure for the synthesis of new derivatives. By systematically modifying the 2-amino group, the research would aim to understand how structural changes impact biological activity, leading to the identification of more potent and selective lead compounds.
The ultimate scope is to determine if this compound or its immediate derivatives possess valuable pharmacological properties that warrant further development in preclinical studies.
Physicochemical and Spectroscopic Data
While detailed, peer-reviewed research findings on the specific biological activity of this compound are not extensively published, its chemical properties can be compiled from chemical databases and supplier information.
Table 1: Physicochemical Properties of this compound (Note: Some properties are computationally predicted)
| Property | Value | Source |
| IUPAC Name | 6-chloro-4-methyl-1,3-benzothiazol-2-amine | nih.gov |
| CAS Number | 38338-21-5 | nih.gov |
| Molecular Formula | C₈H₇ClN₂S | nih.gov |
| Molecular Weight | 198.67 g/mol | nih.gov |
| Appearance | Solid (predicted) | sigmaaldrich.com |
| XLogP3 | 2.8 | nih.gov |
| Hydrogen Bond Donors | 1 | nih.gov |
| Hydrogen Bond Acceptors | 3 | nih.gov |
Spectroscopic Data Detailed spectroscopic analyses from published literature are not readily available. However, a standard characterization would include:
¹H-NMR: Expected signals would correspond to the aromatic protons on the benzene ring, the methyl group protons, and the amine protons.
¹³C-NMR: Expected signals would include carbons of the benzothiazole core and the methyl group.
IR Spectroscopy: Characteristic peaks would be observed for N-H stretching of the amine, C=N stretching of the thiazole ring, and C-Cl stretching.
Mass Spectrometry: The molecular ion peak would confirm the compound's molecular weight. niscpr.res.in
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-methyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZNGVGJUJBHEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326195 | |
| Record name | 4-chloro-6-methyl-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383131-41-7 | |
| Record name | 4-chloro-6-methyl-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloro 6 Methyl 1,3 Benzothiazol 2 Amine and Its Derivatives
Classical Synthetic Routes to the 1,3-Benzothiazole Core
The synthesis of the 1,3-benzothiazole scaffold, a privileged structure in medicinal chemistry, has been accomplished through several time-honored methods. nih.govnih.gov These routes typically involve the formation of the thiazole (B1198619) ring fused to a benzene (B151609) ring, starting from appropriately substituted anilines or thiophenols.
Cyclization Reactions involving Substituted Anilines and Thiocyanates
A prominent and widely used method for synthesizing 2-aminobenzothiazoles is the reaction of substituted anilines with a thiocyanate (B1210189) salt, followed by oxidative cyclization. nih.gov This approach, often referred to as the Hugerschoff reaction, typically involves treating a para-substituted aniline (B41778) with potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN) in the presence of an oxidizing agent like bromine in acetic acid or sulfuryl chloride in chlorobenzene. nih.govrjpbcs.comorgsyn.org The reaction proceeds through the formation of an arylthiourea intermediate, which then undergoes electrophilic cyclization onto the aromatic ring. nih.govresearchgate.net
Different variations of this method have been reported, utilizing various thiocyanate sources and catalysts. rjpbcs.comresearchgate.net For instance, ammonium (B1175870) thiocyanate has been used in conjunction with bromine. rjpbcs.comresearchgate.net Sulfuric acid can also act as a catalyst for the cyclization of p-substituted anilines with sodium thiocyanate. rjpbcs.comresearchgate.net This classical method is particularly effective for anilines with electron-donating groups. nih.gov
Table 1: Examples of 2-Aminobenzothiazole (B30445) Synthesis from Substituted Anilines
| Anilene Substrate | Reagents | Catalyst/Conditions | Product | Reference |
| p-Toluidine | Sodium Thiocyanate, Sulfuryl Chloride | Chlorobenzene, 100°C then 50°C | 2-Amino-6-methylbenzothiazole (B160888) | orgsyn.org |
| p-Substituted Anilines | Potassium Thiocyanate | Bromine | 2-Amino-6-substituted-benzothiazole | researchgate.netindexcopernicus.com |
| 4-Substituted Anilines | Potassium Thiocyanate | Bromine | 2-Amino-6-substituted-benzothiazoles | rjpbcs.com |
| 3-Chloro-4-fluoroaniline | Potassium Thiocyanate | Catalytic Bromine | 2-Amino-6-fluoro-7-chlorobenzothiazole | researchgate.net |
| Substituted Anilines | Ammonium Thiocyanate | Bromine | 4(5 or 6)-Substituted-2-aminobenzothiazoles | rjpbcs.com |
Synthesis via 2-Aminothiophenol (B119425) Derivatives
2-Aminothiophenol is a key and versatile starting material for the synthesis of various 2-substituted benzothiazoles. rjpbcs.com This method involves the condensation of o-aminothiophenols with a range of electrophilic partners. The reaction with aldehydes, for instance, readily yields 2-substituted benzothiazoles under various catalytic conditions. rjpbcs.com Another approach involves the photooxidative cross-coupling of 2-aminothiophenols with α-oxocarboxylic acids, which proceeds via a radical mechanism to afford the target benzothiazoles. nih.gov The synthesis of the 2-aminothiophenol precursor itself can be achieved through the alkaline hydrolysis of 2-aminobenzothiazoles, a reaction that can be facilitated under milder conditions by the addition of ethylene (B1197577) glycol. google.com
Palladium-Catalyzed Cyclization Approaches for Benzothiazoles
In recent years, transition-metal-catalyzed reactions, particularly those using palladium, have emerged as powerful tools for constructing the benzothiazole (B30560) ring system. thieme-connect.com These methods often offer advantages in terms of efficiency, functional group tolerance, and milder reaction conditions. thieme-connect.comacs.org One notable strategy is the palladium-catalyzed intramolecular cyclization of precursors like o-bromophenylthioureas to efficiently prepare 2-aminobenzothiazoles. indexcopernicus.com
Another advanced approach involves a palladium-catalyzed C−H functionalization followed by an intramolecular C−S bond formation. acs.orgacs.orgnih.gov This process typically starts from thiobenzanilides and utilizes a catalytic system that may include a palladium(II) salt, a copper(I) co-catalyst, and an additive like tetrabutylammonium (B224687) bromide (Bu4NBr). acs.orgnih.gov This method has been shown to produce a variety of substituted benzothiazoles in high yields. acs.org Efforts to develop greener synthetic routes have led to the use of water as a reaction medium for these palladium-catalyzed cyclizations, allowing reactions to proceed efficiently at significantly lower temperatures (e.g., 40 °C) compared to traditional high-boiling solvents. thieme-connect.com
Table 2: Examples of Palladium-Catalyzed Synthesis of Benzothiazoles
| Substrate Type | Catalyst System | Solvent | Temperature | Product Type | Reference |
| Thiobenzanilides | Pd(II) (10 mol %), Cu(I) (50 mol %), Bu4NBr (2 equiv) | NMP | 120 °C | 2-Substituted Benzothiazoles | acs.org |
| o-Bromophenylthioureas | Pd2(dba)3 / Monophosphine ligand | Not specified | Not specified | 2-Aminobenzothiazoles | indexcopernicus.com |
| Thiobenzanilides | Pd(OAc)2, Cu(OAc)2 | Water | 40 °C | 2-Arylbenzothiazoles | thieme-connect.com |
Targeted Synthesis of 4-Chloro-6-methyl-1,3-benzothiazol-2-amine
The specific synthesis of this compound requires a regioselective approach, starting from precursors that contain the requisite chloro and methyl substituents at the correct positions on the aniline ring.
Stepwise Reduction and Cyclization Strategies from Halogenated Nitroanilines
A logical and effective strategy for the synthesis of specifically substituted benzothiazoles involves a multi-step sequence starting from a halogenated nitroaniline. For the target compound, a plausible starting material would be 2-amino-5-chloro-3-methylnitrobenzene or a related isomer. The general synthetic pathway involves:
Nitration: Introduction of a nitro group onto a substituted acetanilide (B955) ring, such as o-chloroacetanilide, followed by hydrolysis to yield the nitroaniline. researchgate.net
Reduction: The nitro group is selectively reduced to an amino group. This transformation is commonly achieved using reagents like tin(II) chloride (SnCl2) in hydrochloric acid or sodium borohydride (B1222165) (NaBH4) with a suitable catalyst. nih.govresearchgate.netchemicalbook.com
Thiocyanation and Cyclization: The resulting diamine precursor is then reacted with a thiocyanate source, such as ammonium thiocyanate, to introduce the thiocyanate group, which subsequently undergoes intramolecular cyclization to form the final 2-aminobenzothiazole ring. researchgate.netresearchgate.net
A closely related synthesis for 4-chloro-6-nitro-2-amino-1,3-benzothiazole was achieved by the bromination of 2-chloro-4-nitro aniline with ammonium thiocyanate, demonstrating the viability of cyclizing halogenated nitroanilines. researchgate.net Subsequent reduction of the nitro group at the 6-position would be required to obtain the corresponding 6-amino derivative.
Optimization of Reaction Parameters in Synthesizing this compound (e.g., Temperature, Solvent, Catalyst Loading)
Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product while ensuring an efficient and sustainable process. For the synthesis of benzothiazoles, including the specific target this compound, several factors are key.
Catalyst: In palladium-catalyzed reactions, the choice of the palladium source and ligands can significantly impact the outcome. Studies have compared different catalysts like PdCl2, PdCl2(cod), and PdBr2, noting variations in yield. acs.org The loading of the catalyst is also a critical parameter to balance reaction efficiency with cost. acs.org
Solvent: The solvent can influence reaction rates and yields. While high-boiling polar aprotic solvents like NMP or DMF are often used, research has shown that greener solvents like water can be highly effective, especially for palladium-catalyzed C-H cyclizations, allowing for much milder reaction temperatures. nih.govthieme-connect.com
Temperature: Reaction temperature is a critical variable. Classical methods often require heating, for instance at 100-120°C. orgsyn.orgacs.org However, the development of modern catalytic systems has enabled some transformations to occur at temperatures as low as 40°C or even room temperature, which can improve the functional group tolerance and reduce energy consumption. thieme-connect.comchemicalbook.com
Table 3: Examples of Reaction Parameter Optimization in Benzothiazole Synthesis
| Parameter Varied | Conditions Tested | Observation | Application Context | Reference |
| Solvent & Temperature | NMP at 120°C vs. Water at 40°C | The use of water allowed for a significant reduction in reaction temperature from 120°C to 40°C. | Pd-catalyzed C-H cyclization of thiobenzanilides | thieme-connect.com |
| Catalyst | PdCl2, PdCl2(cod), PdBr2 | Different palladium sources resulted in varying yields of the benzothiazole product. | Pd-catalyzed C-H functionalization/C-S formation | acs.org |
| Base | t-BuONa | Used as a base in solid-phase synthesis protocols. | Solid-phase synthesis of 2-aminobenzothiazoles | nih.gov |
Derivatization Strategies for this compound
The functionalization of this compound leverages its inherent chemical reactivity. The exocyclic amino group is a prime site for modifications such as alkylation, acylation, and condensation reactions, while the heterocyclic ring can undergo more complex transformations to build fused systems or undergo C-H functionalization.
N-alkylation and N-acylation reactions at the 2-amino position of the benzothiazole ring are fundamental transformations for creating derivatives.
N-Alkylation: The introduction of alkyl groups onto the amino nitrogen can be achieved using various alkylating agents. For instance, the reaction of 2-aminobenzothiazoles with alcohols can be catalyzed by transition metal complexes, such as those of iridium(III) and ruthenium(II), providing an atom-economical route to N-alkylated products. nih.gov The reaction of 2-aminobenzothiazole with α-iodo methyl ketones is another method that leads to endocyclic N-alkylation, which can be followed by cyclization. researchgate.net
N-Acylation: The formation of amides (N-acylation) is a common and versatile derivatization strategy. This can be accomplished using acylating agents like chloroacetyl chloride or by direct reaction with carboxylic acids. nih.govresearchgate.net For example, N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide has been synthesized by reacting 4-chloro-1,3-benzothiazol-2-amine with (3-methylphenyl)acetic acid in the presence of a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide HCl (EDC). nih.gov An alternative, greener approach involves the direct N-acetylation of 2-aminobenzothiazoles using acetic acid, which avoids more corrosive and moisture-sensitive reagents like acetyl chloride or acetic anhydride. umpr.ac.id NHC-catalyzed direct oxidative amidation of aldehydes also provides a pathway to N-acyl 2-aminobenzothiazoles. rsc.org
Table 1: Examples of N-Acylation Reactions
| Reactant 1 | Acylating Agent/Carboxylic Acid | Key Reagents/Catalyst | Product | Reference |
|---|---|---|---|---|
| 4-Chloro-1,3-benzothiazol-2-amine | (3-methylphenyl)acetic acid | EDC, Triethylamine | N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide | nih.gov |
| 2-Aminobenzothiazole | Acetic Acid | - | N-Acetyl-2-aminobenzothiazole | umpr.ac.id |
| 6-Chlorobenzo[d]thiazol-2-amine | 4-Chlorobenzaldehyde | Triazolium salt (NHC precursor), Cs₂CO₃ | 4-chloro-N-(6-chlorobenzo[d]thiazol-2-yl)benzamide | rsc.org |
| Substituted 2-aminobenzothiazoles | Chloroacetyl chloride | - | Substituted N-benzothiazole-2-yl-acetamides | researchgate.net |
The condensation of the primary amino group of this compound with aromatic aldehydes yields Schiff bases (azomethines). This reaction is a cornerstone for synthesizing a vast array of derivatives, as the resulting imine functionality serves as a versatile intermediate for further modifications. youtube.com The reaction is typically carried out by refluxing the amine and aldehyde in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. impactfactor.orgresearchgate.net For instance, Schiff bases have been prepared from 7-chloro-6-fluoro-2-aminobenzo(1,3)thiazole and various aromatic aldehydes as precursors for further cyclization reactions. nih.gov Similarly, 4-chloro-6-nitro-2-amino-1,3-benzothiazole has been condensed with different aromatic aldehydes to form a series of Schiff bases. researchgate.net These intermediates are crucial for building more complex heterocyclic systems. nih.govresearchgate.net
Table 2: Schiff Base Formation from Benzothiazole Amines
| Benzothiazole Amine | Aldehyde | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| 7-Chloro-6-fluoro-2-aminobenzo(1,3)thiazole | Various aromatic aldehydes | Concentrated H₂SO₄ | 7-chloro-6-fluoro-2-arylidenylaminobenzo(1,3)thiazole | nih.gov |
| 2-Amino-6-methylbenzothiazole Hydrazide Derivative | Substituted aromatic aldehydes | DMF, reflux | N'-benzylidene-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]nicotinohydrazides | nih.govresearchgate.net |
| 4-Chloro-6-nitro-2-amino-1,3-benzothiazole | Various aromatic aldehydes | Ethanol, Glacial Acetic Acid | Tridentate Schiff bases | researchgate.net |
| Substituted 2-aminobenzothiazoles | Substituted benzaldehydes | - | Schiff base derivatives of benzothiazole | researchgate.net |
The derivatization of this compound is a gateway to complex fused heterocyclic systems, notably thiazolidinones and azetidinones.
Thiazolidinones: These five-membered sulfur-containing heterocycles are commonly synthesized through the cyclocondensation of Schiff bases with mercaptoacetic acid (thioglycolic acid). hilarispublisher.com For example, Schiff bases derived from 2-amino-6-methylbenzothiazole have been reacted with thioglycolic acid in dry 1,4-dioxane (B91453) to yield 4-thiazolidinone (B1220212) derivatives. nih.govresearchgate.netnih.gov The reaction often uses a catalyst like anhydrous ZnCl₂ and a Dean-Stark apparatus to remove water. researchgate.net This methodology has been applied to various benzothiazole-derived Schiff bases to create diverse thiazolidinone libraries. nih.gov
Azetidinones (β-Lactams): The Staudinger cycloaddition is a primary method for constructing the four-membered azetidinone ring. derpharmachemica.com This involves the reaction of a Schiff base with a ketene, typically generated in situ from an acetyl chloride derivative (like chloroacetyl chloride) in the presence of a base such as triethylamine. derpharmachemica.commdpi.comresearchgate.net Schiff bases prepared from 7-chloro-6-fluoro-2-aminobenzothiazole have been successfully converted into 1-(benzothiazol-2-yl)-azetidin-2-ones by reacting them with various substituted acetyl chlorides. nih.gov This approach allows for the introduction of diverse substituents on both the benzothiazole scaffold and the azetidinone ring. impactfactor.org
Table 3: Synthesis of Fused Heterocycles from Benzothiazole Derivatives
| Starting Material (Schiff Base) | Reagent | Key Conditions | Fused Heterocycle | Reference |
|---|---|---|---|---|
| Schiff bases from 2-amino-6-methylbenzothiazole derivative | Thioglycolic acid | 1,4-Dioxane, reflux, Dean-Stark | 4-Thiazolidinones | nih.govresearchgate.net |
| Schiff bases from 7-chloro-6-fluoro-2-aminobenzothiazole | Mercaptoacetic acid | - | 3-(Benzothiazol-2-yl)-thiazolidin-4-ones | nih.gov |
| Schiff bases from 7-chloro-6-fluoro-2-aminobenzothiazole | Substituted acetyl chlorides | Dioxane, Triethylamine | 1-(Benzothiazol-2-yl)-azetidin-2-ones | nih.gov |
| Schiff bases from various amines | Chloroacetyl chloride | Triethylamine | 2-Azetidinones (β-lactams) | derpharmachemica.comresearchgate.net |
Direct C-H functionalization offers an atom-economical approach to modify the benzothiazole core, avoiding the need for pre-functionalized substrates. organic-chemistry.org While ortho-selective functionalization is common, methods for meta-selective C-H activation are also being developed using specialized directing groups. nih.govresearchgate.net For benzothiazoles specifically, regioselective C-H functionalization at the C2 position can be achieved by forming thiazol-2-yl-triphenylphosphonium salts. These intermediates then react with various nucleophiles, like ethers and amines, to yield C2-substituted products under mild conditions. nih.govresearchgate.net This strategy allows for precise modification of the benzothiazole ring system itself, rather than the exocyclic amino group. researchgate.net
The 2-amino group of this compound can be converted into a diazonium salt, which is a powerful electrophile for synthesizing azo dyes. unb.ca The process, known as diazotization, involves treating the amine with a source of nitrous acid (e.g., sodium nitrite (B80452) and HCl) at low temperatures (0-5 °C). ijirset.comnih.gov The resulting diazonium salt is then immediately reacted with an electron-rich coupling component, such as a phenol, aniline derivative, or another heterocyclic system like pyrazolone. ijirset.comacu.edu.in This "azo coupling" reaction forms the characteristic -N=N- azo linkage, creating a highly conjugated system responsible for the compound's color. unb.carsc.org A series of novel benzothiazole-based azo dyes have been synthesized by diazotizing various anilines and coupling them with a 2-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one component. acu.edu.in
Green Chemistry and Sustainable Synthetic Approaches for Benzothiazole Derivatives (e.g., Microwave-Assisted Synthesis, Ionic Liquid Media)
Modern synthetic chemistry emphasizes sustainability, leading to the development of greener methods for preparing benzothiazole derivatives.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, significantly reducing reaction times and often improving yields compared to conventional heating. nih.govscielo.brias.ac.in This technique has been successfully applied to the synthesis of various benzothiazole derivatives, including Schiff bases and fused heterocyclic systems. mdpi.com For example, the synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenol and aldehydes can be completed in minutes under microwave irradiation, compared to hours with conventional heating. nih.gov This efficiency represents a significant step towards more sustainable chemical production. scielo.brnih.gov
Ionic Liquid Media: Ionic liquids (ILs) are salts with low melting points that are gaining attention as environmentally benign solvents and catalysts. nih.gov They offer advantages such as low volatility, high thermal stability, and recyclability. nih.govnanomaterchem.com Brønsted acidic ionic liquids have been used to catalyze the condensation of o-aminothiophenols with aldehydes to form benzothiazoles under solvent-free conditions at room temperature. aip.orgresearchgate.net Furthermore, ionic liquids immobilized on magnetic nanoparticles have been developed as recyclable catalysts for benzothiazole synthesis, combining the benefits of ILs with ease of separation and reuse. nanomaterchem.com These approaches align with the principles of green chemistry by minimizing waste and energy consumption. nih.gov
Table 4: Comparison of Conventional vs. Green Synthetic Methods
| Reaction Type | Conventional Method | Green Alternative | Advantages of Green Method | Reference |
|---|---|---|---|---|
| Synthesis of 2-Aryl Benzothiazoles | Reflux in organic solvent (e.g., Toluene) for several hours. | Microwave irradiation (3-10 min). | 95-98% reduction in reaction time, 3-113% increase in yield. | nih.gov |
| Synthesis of Benzothiazoles | Condensation using conventional catalysts and solvents. | Catalysis with Brønsted acidic ionic liquid, solvent-free. | Avoids volatile organic solvents, mild reaction conditions. | aip.orgresearchgate.net |
| Synthesis of Benzothiazoles | Homogeneous catalysis. | Ionic liquid catalyst immobilized on magnetic nanoparticles. | Easy catalyst recovery and reuse, environmentally friendly. | nanomaterchem.com |
| Synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives | Conventional heating. | Microwave irradiation. | Shorter reaction times. | nih.gov |
Spectroscopic and Advanced Structural Characterization of 4 Chloro 6 Methyl 1,3 Benzothiazol 2 Amine and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, offers significant insights into the functional groups and skeletal structure of molecules by probing their vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is a crucial method for identifying the functional groups present in a molecule. The analysis of 2-aminobenzothiazole (B30445) derivatives reveals characteristic absorption bands that confirm their structural integrity. While specific data for 4-Chloro-6-methyl-1,3-benzothiazol-2-amine is not extensively documented in publicly available literature, the expected spectral features can be inferred from closely related analogs like 6-Chloro-1,3-benzothiazol-2-amine and other derivatives.
Key vibrational frequencies observed in the FT-IR spectra of substituted 2-aminobenzothiazoles include:
N-H Stretching: The primary amine (-NH₂) group at the C2 position typically exhibits symmetric and asymmetric stretching vibrations. These bands are generally observed in the region of 3100-3500 cm⁻¹. For instance, in some N-(1,3-benzothiazol-2-yl) acetamide derivatives, these NH stretching bands are clearly identifiable. nih.gov
C-H Stretching: Aromatic C-H stretching vibrations usually appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is expected below 3000 cm⁻¹.
C=N Stretching: The endocyclic C=N bond of the thiazole (B1198619) ring gives rise to a strong absorption band, typically in the 1500-1650 cm⁻¹ range.
C=C Stretching: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.
C-Cl Stretching: The presence of a chlorine substituent on the benzene (B151609) ring is confirmed by a characteristic band in the fingerprint region, usually between 1000-1100 cm⁻¹.
C-S Stretching: The C-S bond within the thiazole ring produces a weaker absorption band, often found in the 600-800 cm⁻¹ range.
The table below summarizes typical FT-IR absorption bands for derivatives of 2-aminobenzothiazole.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amine (-NH₂) | N-H Stretch | 3100 - 3500 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Methyl (-CH₃) | C-H Stretch | 2850 - 2960 |
| Thiazole Ring | C=N Stretch | 1500 - 1650 |
| Benzene Ring | C=C Stretch | 1450 - 1600 |
| Aryl Halide | C-Cl Stretch | 1000 - 1100 |
| Thiazole Ring | C-S Stretch | 600 - 800 |
This table is generated based on data from related 2-aminobenzothiazole derivatives. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. For this compound, the following signals would be expected:
Amine Protons (-NH₂): A broad singlet corresponding to the two protons of the primary amine group. Its chemical shift can vary depending on the solvent and concentration.
Aromatic Protons: The benzene ring has two remaining protons at the C5 and C7 positions. Due to their different environments relative to the chloro and methyl groups, they would appear as distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). These protons would likely appear as two singlets, or potentially as doublets if a small meta-coupling exists.
Methyl Protons (-CH₃): A sharp singlet corresponding to the three protons of the methyl group at the C6 position, expected in the aliphatic region (typically δ 2.0-2.5 ppm).
The following table presents ¹H NMR data for a related derivative, highlighting the typical chemical shift regions.
| Compound | Protons | Chemical Shift (δ ppm) | Multiplicity |
| 1-butyl-3-(4-chlorobenzo[d]thiazol-2-yl)thiourea nih.gov | Aromatic-H | 7.21 - 7.53 | Multiplet |
| NH | 10.16, 11.80 | Singlet | |
| Aliphatic-H (butyl chain) | 0.97 - 3.62 | Multiplets | |
| N-(1,3-benzothiazol-2-yl)-2-(4-iodoanilino)acetamide nih.gov | Aromatic-H | 6.87 - 8.29 | Multiplet |
| NH | 11.21, 6.87-8.29 | Singlet, Multiplet | |
| CH₂ | 3.81 | Singlet |
This table showcases representative data from derivatives to illustrate typical chemical shift ranges.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
¹³C NMR spectroscopy maps the carbon skeleton of a molecule. The spectrum of this compound is expected to show eight distinct signals corresponding to its eight carbon atoms.
C2 (Amine-substituted): This carbon is highly deshielded due to its attachment to three heteroatoms (two nitrogens in the imino form and one sulfur) and typically appears far downfield, often in the δ 160-175 ppm range. nih.gov
Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts influenced by the chloro, methyl, and fused thiazole ring substituents. Carbons bearing the chloro (C4) and methyl (C6) groups, as well as the carbons at the ring fusion (C3a and C7a), will have characteristic shifts.
Methyl Carbon (-CH₃): The carbon of the methyl group will appear as a sharp signal in the upfield region, typically around δ 15-25 ppm.
Analysis of related benzazole structures indicates that the chemical shifts of C4 and C7 are particularly sensitive to the tautomeric equilibrium at the N1-H position. mdpi.com
| Carbon Atom | Expected Chemical Shift (δ ppm) |
| C2 | 160 - 175 |
| C3a | 125 - 140 |
| C4 (C-Cl) | 120 - 135 |
| C5 | 115 - 130 |
| C6 (C-CH₃) | 130 - 145 |
| C7 | 110 - 125 |
| C7a | 145 - 155 |
| -CH₃ | 15 - 25 |
This table provides estimated chemical shift ranges based on general principles and data from analogous structures. nih.govmdpi.com
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com For this compound, a COSY spectrum would primarily be used to confirm any potential coupling between the aromatic protons at C5 and C7, helping to solidify their assignments. sdsu.edu
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). youtube.comcolumbia.edu It would be used to definitively link each proton signal to the carbon atom it is attached to. For example, it would show a correlation between the methyl proton signal and the methyl carbon signal, and between the C5-H proton and the C5 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). columbia.eduyoutube.com HMBC is critical for piecing together the molecular structure. Key correlations would include:
From the methyl protons (-CH₃) to the adjacent aromatic carbons (C5, C6, C7).
From the aromatic protons (H5 and H7) to neighboring carbons, which would confirm the substitution pattern of the chloro and methyl groups.
From the amine protons (-NH₂) to the C2 and C7a carbons.
These advanced NMR methods, when used in combination, provide a comprehensive and definitive characterization of the molecular structure of this compound and its derivatives. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives through the analysis of ionized molecules and their fragments.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is instrumental in characterizing benzothiazole (B30560) derivatives by analyzing their fragmentation patterns upon electron impact. The high-energy ionization process typically results in the formation of a molecular ion (M⁺•) and a series of characteristic fragment ions, which provide a veritable fingerprint for the compound's structure.
For the 2-aminobenzothiazole core, fragmentation is expected to involve characteristic cleavages of the heterocyclic ring system. The stability of the benzothiazole ring often leads to a prominent molecular ion peak. Subsequent fragmentation pathways may include the loss of small neutral molecules or radicals, such as HCN, CS, or radicals associated with substituents on the benzene ring (e.g., Cl•, CH₃•). The fragmentation of heterocyclic compounds can be complex, often involving ring-opening and rearrangement mechanisms that are diagnostic for the specific structure and substitution pattern. aip.org For instance, studies on related quinazolinone derivatives show that fragmentation often begins with the loss of groups attached to the heterocyclic ring, followed by systematic breakdown of the ring structure itself. onlinescientificresearch.comonlinescientificresearch.com
Table 1: Predicted EI-MS Fragmentation for the this compound Scaffold
| Fragment Ion | Proposed Structure/Loss | Significance |
|---|---|---|
| M⁺• | Molecular Ion | Confirms molecular weight. |
| [M-Cl]⁺ | Loss of a chlorine radical | Indicates the presence of a chloro substituent. |
| [M-CH₃]⁺ | Loss of a methyl radical | Indicates the presence of a methyl substituent. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique essential for the analysis of benzothiazole derivatives, particularly in complex mixtures. nih.gov It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry, often employing soft ionization techniques like Electrospray Ionization (ESI) to minimize fragmentation and preserve the molecular ion. jyoungpharm.orgscholaris.ca
This technique is widely used for the simultaneous determination of various benzothiazole derivatives in diverse matrices. nih.gov High-resolution mass spectrometry (HRMS) coupled with LC provides highly accurate mass measurements, enabling the confirmation of elemental compositions. For example, in the characterization of N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides, HR-MS (ESI) was used to confirm the calculated molecular formula by identifying the sodium adduct ion [M+Na]⁺. mdpi.com Similarly, various 2-aminobenzothiazole derivatives have been identified by their protonated molecular ions [M+H]⁺. semanticscholar.org
Table 2: LC-MS Data for Various Benzothiazole Derivatives
| Compound | Ionization Mode | Observed Ion (m/z) | Calculated Mass | Reference |
|---|---|---|---|---|
| 2-(chloromethyl)-benzo[d]-thiazole | LC-MS | 183.6 [M⁺] | 183.64 | jyoungpharm.org |
| 6-chloro-1,3-benzothiazol-2-amine | HRMS (ESI) | 184.9942 [M+H]⁺ | 184.9935 | semanticscholar.org |
| 6-methyl-1,3-benzothiazol-2-amine | HRMS (ESI) | 165.0490 [M+H]⁺ | 165.0486 | semanticscholar.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within benzothiazole derivatives. The absorption of ultraviolet or visible light by these molecules promotes electrons from a ground electronic state to a higher energy excited state. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's conjugated system.
The UV-Vis spectra of benzothiazole derivatives typically exhibit intense absorption bands corresponding to π → π* transitions within the aromatic and heterocyclic ring systems. nih.gov The position and intensity of these absorption maxima (λ_max) are sensitive to the substituents on the benzothiazole core. researchgate.net Electron-donating groups (like -NH₂ or -CH₃) or electron-withdrawing groups (like -Cl or -NO₂) can cause shifts in the absorption bands to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. The solvent polarity can also influence the position of these bands, a phenomenon known as solvatochromism. nih.govresearchgate.net For example, studies on various thienyl-benzothiazoles show that the lowest energy charge-transfer absorption band is strongly influenced by the substitution pattern on the aromatic rings. researchgate.net
Table 3: Typical UV-Visible Absorption Maxima for Substituted Benzothiazoles
| Compound Class | Substituent Effects | Typical λ_max Range (nm) | Electronic Transition |
|---|---|---|---|
| 2-Aryl-1,3-benzothiazoles | Electron-donating groups on the aryl ring cause a red shift. | 340 - 420 | π → π* |
| 2-Amino-1,3-benzothiazoles | The amino group acts as an auxochrome, influencing the main absorption bands. | 280 - 350 | π → π* and n → π* |
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a purified compound. This analysis provides the empirical formula of the substance, which can be compared with the theoretical composition calculated from the proposed molecular formula. For novel benzothiazole derivatives, a close agreement between the found and calculated percentages is a critical piece of evidence for confirming the compound's identity and purity. jyoungpharm.orgiucr.org
For the target compound, this compound (C₈H₈ClN₃S), the theoretical stoichiometric composition can be precisely calculated. Experimental data from synthesized derivatives consistently show strong correlation with their calculated values, validating their structures.
Table 4: Elemental Analysis Data for this compound and Related Derivatives
| Compound | Molecular Formula | Analysis | %C | %H | %N |
|---|---|---|---|---|---|
| This compound | C₈H₈ClN₃S | Calculated | 48.36 | 4.06 | 14.10 |
| 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea | C₁₅H₁₀BrN₃OS₂ | Calculated | 45.92 | 2.57 | 10.71 |
| Found | 45.90 | 2.55 | 10.69 | ||
| 2-(chloromethyl)-benzo[d]-thiazole | C₈H₆ClNS | Calculated | 52.32 | 3.29 | 7.63 |
| Found | 52.22 | 3.31 | 7.69 |
X-ray Crystallography and Solid-State Structural Elucidation
Determination of Molecular Conformation and Dihedral Angles
Studies on various benzothiazole derivatives have revealed a range of conformations. For example, some 2-(2′-aminophenyl)benzothiazole derivatives exhibit a nearly planar structure, with the dihedral angle between the benzothiazole plane and the phenyl ring being as low as 3-5°. mdpi.com In contrast, other derivatives with bulkier substituents can adopt highly twisted conformations. The dihedral angle between the benzothiazole and phenyl groups in certain N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides is close to 30°. mdpi.com This structural information is critical for understanding crystal packing and potential π-π stacking interactions. iucr.org
Table 5: Selected Dihedral Angles from X-ray Crystallography of Benzothiazole Derivatives
| Compound | Molecular Fragments | Dihedral Angle (°) | Significance | Reference |
|---|---|---|---|---|
| 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea | 4-bromophenyl ring and 2-benzothiazolyl unit | 10.45 (11) | Defines the relative orientation of the two major ring systems. | iucr.org |
| 2-(2′-Aminophenyl)benzothiazole | Benzothiazole plane and phenyl ring | 4.1–5.4 | Indicates a high degree of planarity in the molecule. | mdpi.com |
| N-(1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonylhydrazide | Benzothiazole group and phenyl group | ~30 | Shows a significant twist between the aromatic moieties. | mdpi.com |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The supramolecular architecture and ultimate physicochemical properties of crystalline solids are profoundly influenced by a network of intermolecular interactions. In the case of this compound and its derivatives, hydrogen bonding and π-π stacking are anticipated to be the predominant forces governing their crystal packing. While crystallographic data specific to this compound is not extensively detailed in the available literature, analysis of closely related benzothiazole structures provides significant insight into the nature of these interactions.
Hydrogen Bonding:
The presence of the 2-amino group in the benzothiazole scaffold provides primary sites for hydrogen bond donation, while the nitrogen atom of the thiazole ring and the chloro substituent can act as hydrogen bond acceptors. This functionality allows for the formation of a variety of intermolecular hydrogen bonds, such as N-H···N, N-H···S, and N-H···Cl.
In related structures, such as 6-methoxy-1,3-benzothiazol-2-amine, intermolecular amine N-H···N hydrogen-bonding interactions lead to the formation of centrosymmetric cyclic dimers. nih.gov These dimers can be further extended into one-dimensional chains through other hydrogen bonds, for example, involving substituents on the benzene ring. nih.gov Similarly, studies on other benzothiazole derivatives have revealed the formation of hydrogen bonds with active site residues in biological systems, highlighting the significance of these interactions. nih.gov For instance, molecular interactions of some benzothiazole derivatives have shown the formation of hydrogen bonds with amino acid residues like LEU222 or ASN44. nih.gov
The following table summarizes typical hydrogen bond parameters observed in related benzothiazole derivatives, illustrating the distances and angles that characterize these interactions.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Reference Compound |
| N-H···N | 0.88 | 2.18 | 3.05 | 171 | 6-Methoxy-1,3-benzothiazol-2-amine |
| N-H···O | 0.88 | 2.16 | 3.01 | 161 | 6-Methoxy-1,3-benzothiazol-2-amine |
| O-H···N | - | - | - | - | 2-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol |
| C-H···O | 0.93 | 2.57 | 3.454 | 159 | 2-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol |
π-π Stacking:
Aromatic systems, such as the benzothiazole ring system, are known to engage in π-π stacking interactions, which play a crucial role in the stabilization of crystal structures. nih.gov These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. The geometry of these interactions can vary, including face-to-face, parallel-displaced, and edge-to-face (T-shaped) arrangements.
In the crystal structure of 2-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol, significant π-π interactions are observed between the phenyl rings, which further strengthen the two-dimensional network formed by hydrogen bonds. nih.gov The centroid-centroid distance between these interacting rings is a key parameter used to characterize the strength and nature of the π-π stacking. nih.gov Similarly, in 4-(1,3-benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate, π-π interactions with centroid-centroid distances ranging from 3.782 (1) Å to 3.946 (1) Å contribute to the formation of a three-dimensional network. nih.gov
The table below provides examples of π-π stacking parameters from related benzothiazole compounds.
| Interacting Rings (Centroids) | Centroid-Centroid Distance (Å) | Interplanar Spacing (Å) | Dihedral Angle (°) | Reference Compound |
| Cg1···Cg2 | 3.7365 (12) | - | - | 2-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol |
| Cg1···Cg1 | 3.782 (1) | 3.680 (1) | 0 | 4-(1,3-benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate |
| Cg2···Cg2 | 3.946 (1) | 3.678 (1) | 0 | 4-(1,3-benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate |
| Cg3···Cg1 | 3.913 (1) | 3.748 (1) | 7.1 (1) | 4-(1,3-benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate |
Cg1, Cg2, and Cg3 represent the centroids of the different aromatic rings within the molecule.
Computational Chemistry and Molecular Modeling of 4 Chloro 6 Methyl 1,3 Benzothiazol 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of a molecule. These calculations provide a detailed picture of the molecule's three-dimensional shape, electron distribution, and chemical reactivity.
The first step in the computational analysis of a molecule is to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. Using DFT methods, typically with a basis set like B3LYP/6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of 4-Chloro-6-methyl-1,3-benzothiazol-2-amine can be precisely calculated.
Table 1: Selected Optimized Geometrical Parameters for this compound (Note: The following data is hypothetical and for illustrative purposes, as specific literature values were not found.)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-S1 | 1.75 | N1-C1-S1 | 115.2 |
| C1-N1 | 1.32 | C1-N1-C2 | 110.5 |
| C2-C7 | 1.40 | C6-C5-Cl1 | 119.8 |
| C5-Cl1 | 1.74 | C4-C9-H1 | 109.5 |
| C4-C9 | 1.51 |
This interactive table is based on representative data.
Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the HOMO is typically localized over the electron-rich benzothiazole (B30560) ring system and the amino group, while the LUMO is distributed over the aromatic system.
Table 2: Calculated Frontier Molecular Orbital Properties (Note: The following data is hypothetical and for illustrative purposes.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.89 |
| HOMO-LUMO Gap | 4.36 |
This interactive table is based on representative data.
The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution on the surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an EPS map, red colors typically indicate regions of high electron density (negative potential), which are prone to electrophilic attack, while blue colors indicate regions of low electron density (positive potential), which are susceptible to nucleophilic attack.
For this compound, the region around the nitrogen atoms of the amino group and the thiazole (B1198619) ring is expected to be electron-rich (red), making it a likely site for hydrogen bonding. The hydrogen atoms of the amino group would be electron-poor (blue).
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is invaluable in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.
Benzothiazole derivatives are known to interact with various biological targets, including kinases, enzymes, and receptors. Based on the activities of structurally similar compounds, potential protein targets for this compound could include protein kinases such as VEGFR-2 or BRAF, which are implicated in cancer.
Molecular docking simulations would place the this compound molecule into the active site of a target protein. The resulting interaction profile would reveal key binding interactions, such as:
Hydrogen bonds: Typically formed between the amino group of the benzothiazole and amino acid residues like Aspartate or Glutamate (B1630785) in the protein's active site.
Hydrophobic interactions: The methyl group and the benzene (B151609) ring of the benzothiazole can form hydrophobic interactions with nonpolar residues like Leucine, Valine, or Alanine.
Halogen bonds: The chlorine atom can potentially form halogen bonds with electron-donating atoms in the protein backbone.
Docking programs calculate a scoring function to estimate the binding affinity (often expressed as a binding energy in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the protein. By comparing the binding scores and interaction modes across different potential targets, it is possible to predict the most likely biological targets and the compound's potential mechanism of action.
Table 3: Hypothetical Molecular Docking Results for this compound (Note: This data is for illustrative purposes and does not represent actual experimental results.)
| Proposed Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| VEGFR-2 | -8.5 | Cys919, Asp1046 |
| BRAF Kinase | -7.9 | Trp531, Cys532 |
| p38 MAP Kinase | -7.2 | Met109, Gly110 |
This interactive table is based on representative data.
These predictions can then guide further experimental validation, such as in vitro enzyme assays, to confirm the computational findings and explore the therapeutic potential of this compound.
Pharmacophore Modeling and Virtual Screening for Drug Discovery
Pharmacophore modeling is a powerful computational strategy used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. This model then serves as a 3D query for virtual screening of large compound libraries to identify potential new drug candidates.
For the broader family of 2-aminobenzothiazoles, pharmacophore models have been instrumental in identifying novel inhibitors for various enzymes and receptors. These studies often involve a multi-step process:
Ligand-Based or Structure-Based Model Generation: A pharmacophore model is built either from a set of known active molecules (ligand-based) or from the crystal structure of the target protein in complex with a ligand (structure-based).
Database Screening: The generated pharmacophore is used to screen databases of chemical compounds to find molecules that match the required 3D arrangement of features.
Docking and Scoring: Hits from the virtual screen are then typically subjected to molecular docking simulations to predict their binding orientation and affinity within the target's active site.
While specific pharmacophore models developed exclusively for this compound are not documented in publicly accessible literature, related studies on similar benzothiazole derivatives suggest its potential as a scaffold in drug design. For instance, research on substituted benzothiazoles has led to the discovery of potent agents for various targets. These studies provide a foundation upon which future virtual screening campaigns incorporating this compound could be built.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes, stability, and interactions of a molecule over time. This technique is crucial for understanding how a molecule like this compound behaves in different biological or chemical environments.
Conformational Flexibility and Stability Analysis in Diverse Environments
The biological activity of a molecule is often intrinsically linked to its conformational flexibility. MD simulations can map the potential energy landscape of this compound, identifying its low-energy, stable conformations.
Key analyses performed in these simulations include:
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in the displacement of a selection of atoms over time, providing insight into the structural stability of the molecule. A stable system will exhibit a plateau in its RMSD plot over the simulation time.
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the fluctuation of each atom around its average position. This helps to pinpoint the more flexible regions of the molecule, such as the 2-amino group or the 6-methyl group.
Radius of Gyration (Rg): This parameter describes the compactness of the molecule's structure. Significant changes in Rg during a simulation can indicate conformational transitions or unfolding.
While specific MD simulation data for this compound is not available, studies on related benzothiazoles have demonstrated that the fused ring system is generally rigid, with flexibility primarily arising from substituent groups. For this compound, the rotation around the C2-N bond of the amino group would be a key area of conformational freedom.
Solvation Effects on Molecular Behavior
The interaction of a molecule with its solvent environment is critical to its behavior, influencing its solubility, stability, and binding affinity. MD simulations explicitly model the solvent (typically water for biological systems) to provide a realistic representation of these effects.
Solvation analysis in MD simulations can reveal:
Hydration Shell Structure: The arrangement and number of water molecules in the immediate vicinity of the solute molecule. The chlorine, nitrogen, and sulfur atoms of this compound would be expected to form specific hydrogen bonding networks with surrounding water molecules.
Solvent Accessible Surface Area (SASA): This measures the surface area of the molecule that is accessible to the solvent. Changes in SASA can indicate conformational changes that expose or bury different parts of the molecule.
Free Energy of Solvation: This thermodynamic quantity represents the energy change when a molecule is transferred from a vacuum to a solvent. It is a key determinant of solubility and can be calculated using advanced MD simulation techniques.
Understanding the solvation of this compound is crucial for predicting its behavior in aqueous physiological environments and for designing derivatives with improved pharmacokinetic properties.
Structure Activity Relationship Sar Studies of 4 Chloro 6 Methyl 1,3 Benzothiazol 2 Amine Derivatives
Impact of Substituents on Biological Potency and Selectivity
The biological profile of 4-Chloro-6-methyl-1,3-benzothiazol-2-amine derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system and the exocyclic amine group. Modifications can influence the compound's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, all of which are critical for interaction with biological targets.
The presence and position of halogen atoms on the benzothiazole (B30560) ring are critical determinants of biological activity. The chlorine atom at position 4 of the this compound core significantly influences its electronic character and binding interactions. In a study exploring antitubercular agents, the introduction of a chloro-substituent at position 4 of a 2-aminobenzothiazole (B30445) scaffold was shown to increase activity against a hypomorphic strain of Mycobacterium tuberculosis (LepB-UE) and reduce cytotoxicity against human HepG2 cells. nih.gov This suggests that the electron-withdrawing nature of the chlorine atom at this specific position can enhance potency while improving the selectivity index. nih.gov The chlorine atom can also increase the lipophilicity of the molecule, potentially improving its ability to cross bacterial cell membranes. Furthermore, electron-withdrawing groups like chlorine can enhance the electrophilicity of the molecule, which may improve binding to microbial enzymes.
The methyl group at position 6 also plays a role in modulating the biological activity of the benzothiazole scaffold. While often considered a relatively simple alkyl group, its lipophilic and electronic-donating properties can fine-tune the molecule's interaction with its biological target. In studies on related 6-substituted benzothiazole derivatives, the presence of substituents at this position was integral to their antimicrobial activity. nih.gov For example, research on 6-methyl-2(3H)-benzo-1,3-thiazolyl hydrazine (B178648) analogs showed that the core structure possessed antimicrobial properties that were further enhanced by other substitutions. nih.gov The methyl group can contribute to hydrophobic interactions within a receptor's binding pocket, thereby stabilizing the ligand-receptor complex and enhancing biological efficacy.
The 2-amino group of the benzothiazole ring is a key site for chemical modification, allowing for the synthesis of a diverse library of derivatives, including Schiff bases and amides. These modifications often lead to significant changes in biological activity.
Schiff Bases: Condensation of the 2-amino group with various aldehydes yields Schiff bases (imines), which have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer effects. researchgate.netmedwinpublishers.com The biological activity of these Schiff bases is heavily influenced by the nature of the aldehyde used in their synthesis. For instance, a series of Schiff bases derived from 6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines showed that the type of substituent on the phenyl ring of the imine group was critical for antibacterial and antifungal activity. researchgate.net Derivatives with electron-donating groups like methoxy (B1213986) showed very good activity against Gram-positive bacteria, while those with electron-withdrawing groups like nitro or chloro exhibited potent antifungal activity. researchgate.net
The following table summarizes the impact of various substitutions on the amine moiety of benzothiazole derivatives on their biological activity.
| Derivative Type | Modification | Resulting Biological Activity | Reference |
| Schiff Base | Condensation with substituted aromatic aldehydes | Antibacterial, Antifungal, Anthelmintic | researchgate.net |
| Schiff Base | Derived from 4,6-difluoro-2-aminobenzothiazole | Antimicrobial activity against Gram-positive and Gram-negative bacteria | medwinpublishers.comijpbs.com |
| Amide | N-benzyl substitution on 6-chlorobenzothiazol-2-amine | Anticancer and Anti-inflammatory | nih.gov |
| Hydrazine Analog | Reaction with substituted acetophenones | Antibacterial and Antifungal | nih.gov |
Stereochemical Considerations and Conformation-Activity Relationships
The three-dimensional structure and conformational flexibility of benzothiazole derivatives are pivotal for their interaction with biological targets. The substitution pattern on the benzothiazole core and the 2-amino group can impose significant conformational constraints. While the core benzothiazole ring is planar, the torsion angle between this plane and any appended groups (like a phenyl ring in an amide or imine derivative) can vary. mdpi.com
For 2-(2′-aminophenyl)benzothiazole derivatives, this dihedral angle is typically small, resulting in a nearly planar structure stabilized by an intramolecular hydrogen bond. mdpi.com However, introducing substituents on the amine nitrogen, such as in the formation of amides or imines, can increase this angle to as much as 20°. mdpi.com This deviation from planarity can directly impact biological activity by altering the molecule's ability to fit into a specific binding site. A more rigid or conformationally locked structure might exhibit higher potency and selectivity if its preferred conformation matches the binding site's geometry. Conversely, some flexibility may be required to allow for induced-fit binding to the target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For benzothiazole derivatives, QSAR studies have identified several physicochemical descriptors that are crucial for their activity.
Target Identification and Mechanism of Action Elucidation
Elucidating the molecular target and mechanism of action is fundamental to understanding the therapeutic potential of benzothiazole derivatives. Studies have shown that compounds based on this scaffold can interact with a variety of biological targets.
Tubulin Polymerization Inhibition: Some benzothiazole derivatives have been identified as potent inhibitors of tubulin polymerization. ijper.org By binding to tubulin, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in cancer cells. ijper.org
Enzyme Inhibition: Benzothiazoles have been shown to inhibit various enzymes. For example, certain derivatives act as DNA gyrase inhibitors, which is a promising mechanism for developing new antibacterial agents, particularly against Gram-negative pathogens like Acinetobacter baumannii. acs.org
Receptor Modulation: In the context of cancer, Schiff bases of benzothiazole have been found to target the epidermal growth factor receptor (EGFR). researchgate.net By binding to and inhibiting EGFR, these compounds can block downstream signaling pathways that are crucial for cancer cell growth and survival. researchgate.net
Antimicrobial Mechanisms: In the fight against tuberculosis, a series of 2-amino benzothiazoles were initially investigated as potential inhibitors of the signal peptidase LepB. nih.gov Although further studies indicated that LepB was not the direct target, the research highlighted the potential of this scaffold to act via novel mechanisms against Mycobacterium tuberculosis. nih.gov
The diverse mechanisms of action underscore the versatility of the this compound scaffold as a template for designing drugs against a wide range of diseases.
Advanced Applications and Future Directions
Development as Molecular Probes and Imaging Agents
The inherent fluorescent properties of the benzothiazole (B30560) ring system make it a valuable component in the design of molecular probes and imaging agents. nih.govmdpi.com These tools are crucial for visualizing and understanding complex biological processes at the molecular level. Derivatives of benzothiazole are being explored for their ability to act as imaging reagents, which can help in the diagnosis and monitoring of diseases. nih.govresearchgate.net
One of the significant areas of application for benzothiazole-based probes is in the detection of β-amyloid plaques, which are a hallmark of Alzheimer's disease. researchgate.net The planar structure of the benzothiazole core allows it to intercalate with the β-sheet structures of amyloid aggregates, leading to a detectable change in fluorescence. This property is being leveraged to develop non-invasive diagnostic tools for neurodegenerative disorders.
Future research in this area will likely focus on synthesizing derivatives of 4-Chloro-6-methyl-1,3-benzothiazol-2-amine with enhanced photophysical properties, such as increased quantum yield and photostability. The introduction of specific functional groups to the benzothiazole core can also improve the selectivity and binding affinity of these probes for their biological targets.
Exploration in Material Science (e.g., Fluorescent Materials, Optoelectronic Devices)
The unique electronic and photophysical properties of benzothiazole derivatives have garnered significant interest in the field of material science. These compounds are being investigated for their potential use in the development of novel fluorescent materials and optoelectronic devices. nih.govmdpi.com The benzothiazole ring system is a key component in various organic molecules used in electroluminescent devices due to its electron-transporting capabilities and thermal stability. letopharm.com
The fluorescence of benzothiazole derivatives can be tuned by modifying the substituents on the aromatic ring. This tunability makes them attractive candidates for creating materials with specific emission colors, which is essential for applications such as organic light-emitting diodes (OLEDs). Research has shown that some benzothiazole derivatives exhibit strong fluorescence, making them suitable for use as fluorescent markers. mdpi.com
The development of new synthetic methods, including those aligned with green chemistry principles, is facilitating the production of a wide range of benzothiazole derivatives with tailored properties for material science applications. nih.govmdpi.com The ongoing exploration of these compounds is expected to lead to the creation of advanced materials with improved performance and new functionalities.
Coordination Chemistry and Ligand Properties
The 2-aminobenzothiazole (B30445) structure, present in this compound, is an excellent building block in coordination chemistry. nih.gov The nitrogen and sulfur atoms in the heterocyclic ring can act as donor atoms, allowing the molecule to function as a ligand that can bind to metal ions. nih.gov The resulting metal complexes often exhibit interesting chemical and physical properties that are different from the free ligand.
The coordination chemistry of 2-aminobenzothiazole derivatives is an active area of research, with studies focusing on the synthesis and characterization of new metal complexes. mdpi.commdpi.com These complexes have potential applications in catalysis, materials science, and as therapeutic agents. For instance, the formation of complexes with transition metals can enhance the biological activity of the parent benzothiazole derivative. mdpi.com
The specific substituents on the benzothiazole ring, such as the chloro and methyl groups in this compound, can influence the coordination properties of the ligand and the stability and reactivity of the resulting metal complexes. Future work in this area will likely involve the synthesis of a wider range of metal complexes and the investigation of their potential applications.
Challenges and Opportunities in Therapeutic Development of Benzothiazole Derivatives
Benzothiazole derivatives are recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netmdpi.com This has made them a focal point in the search for new therapeutic agents. However, the development of these compounds into clinical drugs is not without its challenges.
One of the major hurdles in the therapeutic application of benzothiazole derivatives is the emergence of drug resistance, particularly in the context of anticancer and antimicrobial therapies. researchgate.net Overcoming this resistance requires the development of new derivatives with novel mechanisms of action or the ability to bypass existing resistance pathways.
Another challenge is to improve the selectivity of these compounds for their intended targets, thereby reducing off-target effects and potential toxicity. The optimization of the pharmacokinetic and pharmacodynamic properties of benzothiazole derivatives is also crucial for their successful development as drugs.
Despite these challenges, the therapeutic potential of benzothiazole derivatives remains a significant opportunity. The versatility of the benzothiazole scaffold allows for extensive chemical modification, providing a platform for the rational design of new drug candidates with improved efficacy and safety profiles. researchgate.netmdpi.com
Future Research Trajectories for this compound Analogues
The future of research on this compound and its analogues is poised to explore several promising avenues. A key direction is the continued synthesis and biological evaluation of new derivatives to expand the library of compounds with potential therapeutic applications. mdpi.com
One promising strategy is the creation of hybrid molecules that combine the benzothiazole scaffold with other pharmacologically active moieties. This approach aims to develop compounds with dual or multiple mechanisms of action, which could be more effective against complex diseases like cancer. mdpi.com
Furthermore, there is a growing emphasis on the use of green chemistry principles in the synthesis of benzothiazole derivatives. nih.govmdpi.com The development of more environmentally friendly and efficient synthetic methods will be crucial for the sustainable production of these compounds for research and potential commercialization.
Computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, will also play an increasingly important role in guiding the design of new analogues with enhanced activity and selectivity. These in silico methods can help to prioritize synthetic targets and accelerate the drug discovery process.
Q & A
Q. What are the optimal synthetic routes for 4-chloro-6-methyl-1,3-benzothiazol-2-amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclization of substituted aniline derivatives with thiocyanate reagents under acidic conditions. For example, 6-methyl-1,3-benzothiazol-2-amine can be synthesized by reacting 4-methylaniline with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid at low temperatures (below 10°C) to prevent side reactions. The chloro substituent is introduced via electrophilic substitution or post-synthetic modification. Key variables include:
- Temperature control : Excess heat during bromine addition may lead to over-halogenation.
- Purification : Recrystallization from ethanol or methanol improves purity .
- Yield optimization : Adjusting stoichiometric ratios of KSCN and Br₂ enhances cyclization efficiency. Reported yields range from 65% to 80% depending on substituent positions .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
Methodological Answer: A multi-technique approach is essential:
- Spectroscopy :
- ¹H NMR : Aromatic protons in the benzothiazole ring appear as multiplet signals between δ 6.5–8.2 ppm. The NH₂ group resonates as a broad singlet near δ 4.2–5.0 ppm .
- IR : Stretching frequencies for C-Cl (690–710 cm⁻¹) and C=N (1620–1640 cm⁻¹) confirm functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 200–220 for the parent compound) and fragmentation patterns validate the molecular formula .
- Melting point : Sharp melting points (e.g., 165–170°C) indicate high purity .
Advanced Research Questions
Q. How can computational chemistry aid in designing derivatives with enhanced bioactivity?
Methodological Answer: Quantum chemical calculations (e.g., DFT) predict electronic properties, reactivity, and binding affinities. For example:
- HOMO-LUMO analysis : Identifies electrophilic/nucleophilic sites for functionalization.
- Docking studies : Simulate interactions with biological targets (e.g., bacterial enzymes) to prioritize derivatives for synthesis. ICReDD’s approach integrates computational screening with experimental validation to reduce trial-and-error cycles .
- Reaction path optimization : Transition state modeling minimizes energy barriers for synthetic steps .
Q. What experimental strategies resolve contradictions in reported antimicrobial activity data for benzothiazole derivatives?
Methodological Answer: Discrepancies may arise from variations in:
- Test strains : Standardize assays using ATCC bacterial/fungal strains (e.g., S. aureus ATCC 25923).
- Solubility : Use DMSO or Tween-80 as co-solvents to ensure compound dissolution in microbiological media .
- Dose-response curves : EC₅₀ values should be calculated from ≥3 independent replicates. For example, derivatives with EC₅₀ < 10 µM against E. coli are considered potent .
- Mode of action studies : Combine time-kill assays and SEM imaging to differentiate bactericidal vs. bacteriostatic effects .
Q. How can structure-activity relationships (SARs) guide the design of benzothiazole-based enzyme inhibitors?
Methodological Answer: Key SAR insights include:
- Substituent effects : Chloro groups at position 4 enhance lipophilicity and membrane penetration, while methyl groups at position 6 reduce steric hindrance for target binding .
- Bioisosteric replacements : Replacing the NH₂ group with hydrazine (NH-NH₂) improves solubility but may reduce metabolic stability .
- Hybrid molecules : Conjugation with indenopyrazolones (e.g., compound 4a ) enhances π-π stacking interactions in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
